molecular formula C7H8BNO4 B8060093 (3-Methyl-5-nitrophenyl)boronic acid

(3-Methyl-5-nitrophenyl)boronic acid

Cat. No.: B8060093
M. Wt: 180.96 g/mol
InChI Key: MYTYCALTZBCOJC-UHFFFAOYSA-N
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Description

(3-Methyl-5-nitrophenyl)boronic acid is an aromatic boronic acid derivative featuring a benzene ring substituted with a methyl group at the meta position (C3) and a nitro group at the para position (C5), along with a boronic acid (-B(OH)₂) functional group. The methyl group acts as a weak electron-donating substituent, while the nitro group is a strong electron-withdrawing group. This combination influences the compound’s electronic properties, acidity (pKa), and reactivity, making it distinct from simpler phenylboronic acids. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, drug design, and as sensors for diols or saccharides due to their reversible binding with vicinal diols .

Properties

IUPAC Name

(3-methyl-5-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTYCALTZBCOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-nitrophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 3-methyl-5-nitroiodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C).

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound. It couples with various aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Biological Activity

(3-Methyl-5-nitrophenyl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anti-cancer properties and interactions with enzymes. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a phenyl ring that is further substituted with a methyl and nitro group. This structure allows for unique interactions within biological systems, particularly through the formation of coordinate covalent bonds with nucleophilic sites.

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

  • Enzyme Inhibition : Boronic acids are known to inhibit certain enzymes, including β-lactamases. For instance, studies have shown that derivatives like 3-nitrophenyl boronic acid can significantly reduce the minimum inhibitory concentration (MIC) of cefotaxime against Klebsiella pneumoniae expressing KPC-2 β-lactamase, demonstrating its potential as an antibiotic adjuvant .
  • Anti-Cancer Activity : Research indicates that substituting the nitro group in non-steroidal antiandrogens (NSAAs) with boronic acid can yield compounds that exhibit selective anti-proliferative effects against prostate cancer cell lines. The binding interactions between the boronic acid moiety and specific amino acids in the androgen receptor (AR) are crucial for this activity .

Table 1: Biological Activity Summary

Activity Type Target/Cell Line IC50 Value (µM) Notes
Enzyme InhibitionKPC-2 β-lactamase1.0 ± 0.1Significant reduction of cefotaxime MICs .
Anti-Cancer ActivityLAPC-4 Prostate CancerVariesSelective activity; structure-activity relationship noted .
CytotoxicityMCF-7 Breast Cancer18.76 ± 0.62High cytotoxic effect on cancerous cells .
Antioxidant ActivityDPPH Scavenging0.14 ± 0.01Demonstrated strong antioxidant properties .

Case Studies

  • Inhibition of β-Lactamase :
    A study demonstrated that 3-nitrophenyl boronic acid effectively inhibited KPC-2 β-lactamase, leading to a significant decrease in MIC values for cefotaxime. This suggests that this compound could be utilized to enhance the efficacy of existing antibiotics against resistant bacterial strains .
  • Prostate Cancer Treatment :
    The substitution of the nitro group in NSAAs with boronic acids has been shown to yield compounds with improved selectivity and reduced toxicity compared to traditional NSAAs like flutamide. These compounds exhibited promising anti-proliferative effects against human prostate cancer cell lines, highlighting their potential as therapeutic agents .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
(3-Methyl-5-nitrophenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound can couple with various aryl halides to synthesize biaryl compounds, which are significant in pharmaceuticals and materials science. For instance, studies have shown that the compound can effectively react with different aryl halides under mild conditions, yielding high-purity products .

Reductive Coupling
Recent advancements have demonstrated the utility of this compound in reductive coupling reactions. This process allows for the transformation of nitro compounds into amines, a crucial step in synthesizing pharmaceuticals. Research indicates that using this boronic acid derivative can enhance yields significantly when combined with specific catalysts like MoO₃@m-SiO₂ .

Biomedical Applications

Drug Design and Development
The incorporation of this compound into drug design has garnered attention due to its potential as a bioisostere for nitro groups in medicinal chemistry. Studies suggest that replacing nitro groups with boronic acids can improve binding interactions with biological targets, such as androgen receptors in prostate cancer treatment . This modification aims to reduce toxicity while maintaining efficacy.

Sensors and Drug Delivery
Boronic acids, including this compound, have been explored for their role in biosensors and drug delivery systems. Their ability to form reversible covalent bonds with diols makes them suitable for designing sensors that detect glucose and other biomolecules . Additionally, their properties enable targeted drug delivery mechanisms, enhancing therapeutic outcomes.

Case Studies

Study TitleKey FindingsApplication
Synthesis of Biaryl Compounds via Suzuki CouplingDemonstrated efficient coupling with aryl halides using this compoundOrganic synthesis
Reductive C–N Coupling of Nitro CompoundsAchieved high yields of N-arylamines using this compound with MoO₃ catalystMedicinal chemistry
Design of AntiandrogensSubstituted nitro groups with boronic acids improved binding affinity to androgen receptorsCancer treatment

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Boronic Acid Derivatives

Compound Substituents pKa (Approx.) Key Applications Biological Activity
Phenylboronic acid None ~8.8 Chemosensors , Suzuki coupling Moderate enzyme inhibition
3-Nitrophenylboronic acid Nitro (C3) ~7.5 Enzyme inhibition IC₅₀: 20–30 µM
3-Methylphenylboronic acid Methyl (C3) ~9.0 Glucose-responsive materials Low cytotoxicity
This compound Methyl (C3), Nitro (C5) ~7.2* Drug design , Sensors Theoretical enhanced binding

*Estimated based on electronic effects.

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Impact on pKa Example Compound
Nitro (-NO₂) Strongly withdrawing Lowers (~7–7.5) 3-Nitrophenylboronic acid
Methyl (-CH₃) Weakly donating Raises (~9.0) 3-Methylphenylboronic acid
Amino (-NH₂) Strongly donating Raises (~9.5) 3-Amino-5-nitrophenylboronic acid

Q & A

Q. What are the common synthetic routes for preparing (3-Methyl-5-nitrophenyl)boronic acid, and how do functional groups influence the choice of method?

Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or directed ortho-metalation strategies. Functional groups such as nitro (-NO₂) and methyl (-CH₃) substituents require careful handling due to their electronic and steric effects. For example:

  • Nitro groups are electron-withdrawing, which can direct metalation or coupling reactions.
  • Methyl groups may hinder regioselectivity, necessitating protective strategies (e.g., pinacol ester intermediates) to stabilize the boronic acid during synthesis .
    Purification often involves chromatography or crystallization under inert conditions to prevent oxidation or hydrolysis.

Q. How can researchers reliably characterize this compound, given its propensity for boroxine formation?

Methodological Answer: Key techniques include:

  • ¹¹B NMR spectroscopy : Identifies boronic acid (δ ~30 ppm) and boroxine (δ ~20 ppm) .
  • HPLC-MS : Monitors purity and detects dehydration byproducts.
  • MALDI-MS with derivatization : Using diols (e.g., pinacol) to stabilize the boronic acid as an ester, preventing trimerization .
    Thermogravimetric analysis (TGA) can also assess thermal stability and degradation pathways .

Q. What experimental setups are optimal for measuring the binding affinity of this compound with diols?

Methodological Answer: Use fluorescence titration or isothermal titration calorimetry (ITC) at physiological pH (7.4). For example:

  • Fluorescence quenching : Monitor changes in emission intensity upon diol binding (e.g., with anthracene-derived probes) .
  • ITC : Directly measures thermodynamic parameters (ΔH, Kd) .
    Ensure buffer systems (e.g., phosphate) do not interfere with boronate ester formation .

Advanced Research Questions

Q. How can the binding kinetics of this compound with diols be accurately measured, and what factors influence kon/koff rates?

Methodological Answer: Stopped-flow fluorescence spectroscopy is ideal for rapid kinetic measurements (millisecond resolution). Key findings:

  • kon values follow the order: D-fructose > D-tagatose > D-mannose > D-glucose, driven by diol geometry and boronic acid pKa .
  • pH dependence : Lower pH slows binding due to protonation of the boronate anion.
  • Steric hindrance : The nitro and methyl groups may reduce kon by ~20% compared to unsubstituted analogs .

Q. What strategies mitigate data contradictions between thermodynamic and kinetic binding measurements for boronic acid-diol interactions?

Methodological Answer: Contradictions often arise from:

  • Buffer effects : Phosphate buffers compete with diols for boronate binding. Use non-coordinating buffers (e.g., HEPES) .
  • Equilibration time : Ensure measurements exceed reaction half-life (e.g., ≥10 minutes for slow-binding diols) .
  • Temperature control : Kinetic assays are sensitive to thermal fluctuations; use thermostatted cuvettes.

Q. How can this compound be optimized for selective glycoprotein capture in complex biological matrices?

Methodological Answer:

  • Surface functionalization : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to enhance accessibility .
  • Buffer optimization : Use high-pH borate buffers (pH 8.5–9.5) to weaken non-specific interactions with non-glycosylated proteins .
  • Competitive elution : Introduce free diols (e.g., sorbitol) to displace bound glycoproteins.

Q. What methodologies are effective for assessing the anticancer potential of this compound derivatives?

Methodological Answer:

  • In vitro cytotoxicity assays : Screen against cancer cell lines (e.g., glioblastoma, triple-negative breast cancer) using MTT or resazurin assays .
  • Mechanistic studies :
    • Proteasome inhibition : Compare IC₅₀ values to Bortezomib .
    • Tubulin polymerization assays : Evaluate disruption of microtubule dynamics .
  • Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to quantify cell death pathways .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • QSAR analysis : Use Mordred descriptors (e.g., topological, electronic) to correlate structure with activity .
  • Docking simulations : Model interactions with targets (e.g., proteasome β5 subunit) to optimize substituent positioning .
  • Machine learning : Apply k-means clustering to prioritize boronic acid scaffolds from chemical libraries .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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